

Advanced Spectral Characterization: 1-Piperidinecarboxaldehyde, 3-fluoro-

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 1-Piperidinecarboxaldehyde, 3-fluoro-

Cat. No.: B14766549

[Get Quote](#)

Introduction & Significance

1-Piperidinecarboxaldehyde, 3-fluoro- (C

H

FNO, MW: 131.15 g/mol) represents a critical scaffold in medicinal chemistry.[1] The introduction of a fluorine atom at the C3 position of the piperidine ring induces significant electronic and conformational changes compared to the parent piperidine. This "fluorine effect" is utilized to modulate basicity (

), metabolic stability (blocking oxidation at susceptible sites), and lipophilicity (

) in drug candidates.[2]

This guide provides a comprehensive analysis of the molecule's spectral signature, emphasizing the complex conformational equilibria—amide bond rotamerism and ring flipping—that define its NMR profile.[2]

Structural Dynamics & Conformational Analysis

Understanding the spectral data requires analyzing the molecule's dynamic behavior in solution.[1]

Amide Rotamerism (Syn/Anti)

The N-formyl group exhibits restricted rotation around the N-C(O) bond due to partial double-bond character (

).[1] This results in two distinct rotamers observable in NMR at ambient temperature:

- Rotamer A (Syn/Z): The formyl oxygen is syn to the C2 carbon.[1]
- Rotamer B (Anti/E): The formyl oxygen is anti to the C2 carbon.[1]
- Ratio: Typically ranges from 60:40 to 80:20 depending on solvent polarity, with the syn isomer often favored due to steric relief between the formyl proton and the ring carbons.[2]

Fluorine Conformation (Axial vs. Equatorial)

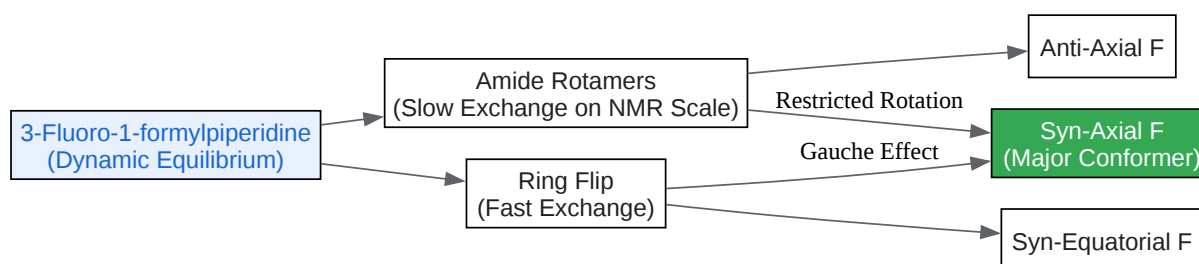
Unlike non-fluorinated cyclohexanes, 3-fluoropiperidines often exhibit a preference for the axial fluorine conformation. This is driven by:

- Charge-Dipole Interactions: Unfavorable alignment of C-F and C-N dipoles in the equatorial conformer.[1]
- Hyperconjugation:

interactions (the "fluorine gauche effect").

Implication for NMR: The observed spectrum is a weighted average of these conformers, but the axial-F preference significantly influences coupling constants (

).[2]



[Click to download full resolution via product page](#)

Figure 1: Conformational landscape dictating the spectral complexity of 3-fluoro-1-formylpiperidine.

Spectral Data Analysis

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI).[1]

- Molecular Ion:
 - at m/z 131 (EI) or
 - at m/z 132 (ESI).[2]
- Base Peak (EI): Typically m/z 102 or 103 (Loss of CHO).[1]
- Fragmentation Pattern:
 - -Cleavage: Loss of the formyl radical (CHO, 29 Da)
m/z 102.[1]
 - HF Elimination: Loss of Hydrogen Fluoride (20 Da) from the cation
m/z 111 (weak).[1]
 - Ring Fragmentation: Retro-Diels-Alder type fragmentation characteristic of piperidines.[1]

m/z (Ion)	Assignment	Notes
131		Parent molecular ion (weak in EI).[1]
132		Protonated molecular ion (ESI dominant).[1]
102		Loss of formyl group (N-C bond cleavage).[1]
82		Sequential loss of formyl and HF.[1]

Infrared Spectroscopy (IR)

Phase: Neat liquid (ATR) or KBr pellet.[1][2]

- C=O Stretch (Amide I): A very strong, sharp band at 1660–1675 cm⁻¹.
.[1][2] This is the diagnostic signal for the N-formyl group.[1]
- C-F Stretch: Strong band in the 1000–1100 cm⁻¹ region.[1]
- C-H Stretch: 2850–2950 cm⁻¹ (Aliphatic).[1] The formyl C-H stretch may appear as a weak shoulder around 2820 cm⁻¹. [1]

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃

or DMSO-

[1] Note: Spectra will show doubled signals for most protons/carbons due to the rotamers described in Section 2.1.[1]

H NMR (400 MHz, CDCl₃)

)

- Formyl Proton (H-CHO): Distinctive singlet appearing at 8.00 – 8.15 ppm.^[1]
 - Rotamer A: ~8.05 ppm (s, 1H)^[2]
 - Rotamer B: ~8.12 ppm (s, 1H)^[2]
- H-3 (Geminal to Fluorine): A complex multiplet centered at 4.60 – 4.90 ppm.^[1]
 - Coupling: Shows a large geminal H-F coupling (Hz).^[1]
 - Shape: Doublet of multiplets (dm).^[1]
- H-2 (N-CH): Multiplets at 3.40 – 4.00 ppm. These protons are deshielded by the adjacent Nitrogen and Fluorine (via -effect).^[1]
 - Complex coupling due to and rotameric exchange.^[1]
- H-6 (N-CH): Multiplets at 3.20 – 3.60 ppm.^[1]
- H-4, H-5: Multiplets in the aliphatic region 1.50 – 2.10 ppm.^[1]

C NMR (100 MHz, CDCl₃)

)

- Carbonyl (C=O): 160.5 – 161.5 ppm.^[1] (Doubled for rotamers).

- C-3 (C-F):86.0 – 90.0 ppm.[1]

- Coupling: Large doublet,

Hz.[1]

- C-2 (N-CH

):46.0 – 50.0 ppm.[1]

- Coupling: Doublet,

Hz.

- C-4:28.0 – 32.0 ppm.[1]

- Coupling: Doublet,

Hz.

F NMR (376 MHz, CDCl

)

- Shift: Single multiplet (or two overlapping multiplets) at -180.0 to -185.0 ppm.

- Coupling: Decoupled spectrum shows singlet; coupled spectrum shows large

(~48 Hz).[1][2]

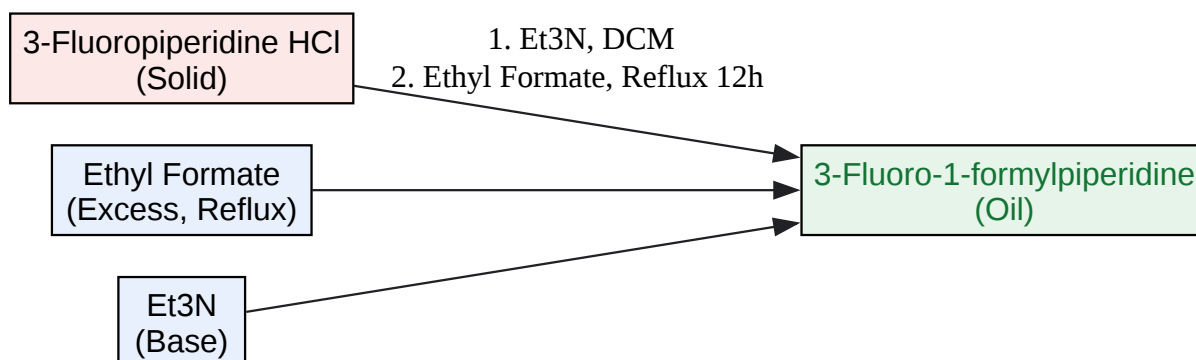
Experimental Protocol: Synthesis & Preparation

Since this compound is often synthesized in situ or as an intermediate, the following protocol ensures a high-purity sample for spectral validation.

Reaction Scheme

Substrate: 3-Fluoropiperidine Hydrochloride (CAS: 1195-46-6) Reagent: Ethyl Formate (or Acetic Formic Anhydride) Catalyst: Triethylamine (Et

N)



[Click to download full resolution via product page](#)

Figure 2: Standard synthetic route for N-formylation of fluorinated piperidines.

Step-by-Step Methodology

- Neutralization: Suspend 3-fluoropiperidine HCl (1.0 eq) in Dichloromethane (DCM). Add Triethylamine (1.2 eq) at 0°C to liberate the free amine.^[1] Stir for 30 min.
- Formylation: Add Ethyl Formate (5.0 eq) directly to the solution. Alternatively, for faster rates, use Acetic Formic Anhydride (generated in situ from Formic acid + Acetic Anhydride).^{[1][2]}
- Reflux: Heat the mixture to reflux (approx. 40°C for DCM/Ethyl Formate mix) for 6–12 hours. Monitor by TLC (stain with KMnO₄; amide is UV inactive/weak).^[1]
- Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃, then Brine.^{[1][2]}
- Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

- Purification: The product is typically a colorless to pale yellow oil.[1] If necessary, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).[1][2]

References

- Conformational Analysis of Fluorinated Piperidines: Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[1][2][3] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chem. Eur. J. [Link\[1\]](#)
- General N-Formylation Protocols: Olah, G. A., et al. (1984).[1][2] Formylation of amines with formic acid. Organic Syntheses. [Link\[2\]](#)
- Spectral Database for Organic Compounds (SDBS): Data for N-Formylpiperidine (Analogous non-fluorinated core). [Link\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- To cite this document: BenchChem. [Advanced Spectral Characterization: 1-Piperidinecarboxaldehyde, 3-fluoro-]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14766549#1-piperidinecarboxaldehyde-3-fluoro-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com